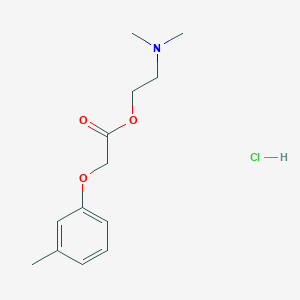![molecular formula C20H15BrN4O2 B4024058 1-[2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4024058.png)
1-[2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds, including indolo[2,3-b]quinoxalines, often involves eco-friendly and efficient methodologies. For instance, the Pictet–Spengler approach to pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as a Brønsted acid catalyst has been demonstrated to yield diverse quinoxaline derivatives under mild conditions (A. Preetam & M. Nath, 2015). Additionally, palladium-catalyzed oxidative carbonylation for the synthesis of indolo[1,2-a]quinoxalinones highlights a direct C-H bond carbonylation strategy, further expanding the toolbox for constructing such frameworks (A. Chandrasekhar & S. Sankararaman, 2020).
Molecular Structure Analysis
Quinoxalines, including the target compound, are characterized by their nitrogen-rich frameworks, making them conducive to a variety of interactions at the molecular level. The structure-based discovery and analysis of these compounds provide insight into their binding affinities and selectivities, crucial for therapeutic applications (Yujun Zhao et al., 2017).
Chemical Reactions and Properties
Indolo[2,3-b]quinoxalines can undergo various chemical reactions, including alkylation, to produce quaternary salts with specific functional groups, indicating their versatile reactivity (S. Shulga & O. Shulga, 2020). These reactions are fundamental for further modifications and applications in synthesis and medicinal chemistry.
Physical Properties Analysis
The synthesis and characterization of organic salts related to the target compound, like 2-((4-bromophenyl)amino) pyrido[1,2-a]quinoxalin-11-ium bromide, reveal their ionic nature and structural properties through extensive spectroscopic and computational studies. Such analyses are essential for understanding the physical behavior of these compounds, including their stability and reactivity (Md. Serajul Haque Faizi et al., 2018).
Chemical Properties Analysis
The chemical properties of indolo[2,3-b]quinoxalines, such as their potential as potent interferon inducers and antivirals, underscore the significance of their functional groups and reactivity. These properties are critical for their applications in therapeutic contexts and the development of new drugs (M. Shibinskaya et al., 2010).
Propiedades
IUPAC Name |
1-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c21-12-5-6-16-13(11-12)19-20(23-15-4-2-1-3-14(15)22-19)24(16)9-10-25-17(26)7-8-18(25)27/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZJBHZIRJPNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)
![6-[3-chloro-4-(2-phenoxyethoxy)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4023981.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4023983.png)
![6-acetyl-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023984.png)
![methyl 4-{[4-(benzylamino)-2-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4023992.png)
![ethyl {3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4023996.png)



![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4024046.png)
![4-(5-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024051.png)
![3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4024065.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4024075.png)
![2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide](/img/structure/B4024076.png)